molecular formula C9H7BrF4O B3037919 1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 67033-41-4

1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B3037919
CAS No.: 67033-41-4
M. Wt: 287.05 g/mol
InChI Key: MZTLKRLBGMLXEL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organofluorine compound characterized by the presence of a bromomethyl group and a tetrafluoroethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzyl alcohol and 1,1,2,2-tetrafluoroethanol.

    Reaction Conditions: The reaction conditions often involve the use of a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.

    Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially modulating their activity.

    Pathways Involved: The pathways involved may include those related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene and 1,1,2,2-tetrafluoroethoxybenzene share structural similarities but differ in their functional groups and reactivity.

Properties

IUPAC Name

1-(bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c10-5-6-1-3-7(4-2-6)15-9(13,14)8(11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTLKRLBGMLXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-(1,1,2,2-tetrafluoroethoxy)toluene (6.73 g, 32.3 mmol), N-bromosuccinimide (5.75 g, 32.3 mmol) and 2,2-azobis(isobutyronitrile) (0.2 g) in carbon tetrachloride (30 ml) was heated under reflux for 0.5 hr. After cooling the reaction solution to room temperature, the white precipitate as removed by filtration and the precipitate was washed with diethyl ether. The solvent of the collected filtrate was evaporated under reduced pressure to give a crude product of 4-(1,1,2,2-tetrafluoroethoxy)benzyl bromide as a pale-yellow liquid.
Quantity
6.73 g
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reactant
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5.75 g
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[Compound]
Name
2,2-azobis(isobutyronitrile)
Quantity
0.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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